molecular formula C11H11NO3 B1646795 Methyl 3-cyano-5-ethoxybenzoate

Methyl 3-cyano-5-ethoxybenzoate

Cat. No.: B1646795
M. Wt: 205.21 g/mol
InChI Key: RPHXTKMDZHRQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyano-5-ethoxybenzoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-cyano-5-ethoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-3-15-10-5-8(7-12)4-9(6-10)11(13)14-2/h4-6H,3H2,1-2H3

InChI Key

RPHXTKMDZHRQJX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)OC)C#N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-ethoxy-5-trifluoromethanesulfonyloxybenzoate (308 mg, 0.94 mmol), zinc cyanide (165 mg, 1.41 mmol), tetrakis(triphenylphosphine)palladium(0) (54 mg, 0.05 mmol) and DMF (2.0 mL) was stirred in a nitrogen atmosphere at 80° C. for 12 hours. After left cooled, the reaction mixture was diluted with ethyl acetate (30 mL), washed with aqueous 14% ammonia and aqueous saturated sodium chloride solution, dried with sodium sulfate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography to obtain the title compound as a colorless solid.
Name
methyl 3-ethoxy-5-trifluoromethanesulfonyloxybenzoate
Quantity
308 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
165 mg
Type
catalyst
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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